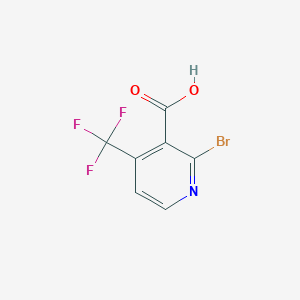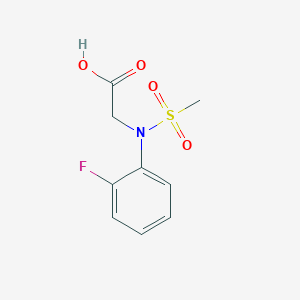
N-(2-Fluorophenyl)-N-(methylsulfonyl) glycine
Übersicht
Beschreibung
N-(2-Fluorophenyl)-N-(methylsulfonyl) glycine is a compound that falls within the broader category of N-sulfonyl glycine derivatives. These compounds have been studied for their potential as enzyme inhibitors, particularly in the context of inhibiting aldose reductase, an enzyme implicated in diabetic complications. The presence of the sulfonyl group and the substituted phenyl ring are key structural features that contribute to the biological activity of these molecules .
Synthesis Analysis
The synthesis of N-sulfonyl glycine derivatives, including those with substituted phenyl rings such as N-(2-Fluorophenyl)-N-(methylsulfonyl) glycine, typically involves the reaction of amino acids or their esters with sulfonyl chlorides. The process aims to achieve high yields and chemoselectivity, often employing protective strategies for sensitive functional groups and using specific solvents or bases to drive the reaction towards the desired product .
Molecular Structure Analysis
The molecular structure of N-sulfonyl glycine derivatives is characterized by the presence of a sulfonyl group attached to the nitrogen of the glycine backbone, and a substituted phenyl ring. The nature of the substituents on the phenyl ring, such as a fluorine atom, can significantly influence the molecule's electronic properties and, consequently, its interaction with biological targets like aldose reductase. The spatial arrangement of these substituents can also affect the compound's binding affinity and inhibitory potency .
Chemical Reactions Analysis
N-sulfonyl glycine derivatives can participate in various chemical reactions, primarily as intermediates in the synthesis of more complex molecules. Their reactivity is influenced by the electron-withdrawing effects of the sulfonyl group and the electronic nature of the substituents on the phenyl ring. These compounds can undergo further functionalization, and their reactivity can be exploited in the design of enzyme inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-sulfonyl glycine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of the sulfonyl group increases the compound's polarity, potentially affecting its solubility in water and organic solvents. The substituted phenyl ring can also influence the compound's overall lipophilicity, which is an important factor in its pharmacokinetic profile .
Wissenschaftliche Forschungsanwendungen
Chromatographic Applications
One significant application of fluorinated amino acid derivatives, such as N-(2-fluorophenyl)-N-(methylsulfonyl) glycine, is in the field of chromatography. A fluorosurfactant, closely related to this compound, was studied for its potential use in micellar electrokinetic capillary chromatography (MEKC). This research demonstrated increased efficiency and selectivity differences compared to traditional surfactants, indicating the potential utility of fluorinated amino acids in enhancing chromatographic techniques (de Ridder et al., 2001).
Molecular Interactions and Complex Formation
Research on the interaction of similar N-substituted amino acids with metal ions like cadmium and zinc revealed insights into molecular interactions. These studies contribute to a deeper understanding of the chemical properties and binding capabilities of compounds like N-(2-fluorophenyl)-N-(methylsulfonyl) glycine, which can be critical in the development of new materials and biochemical applications (Gavioli et al., 1991).
Inhibitors and Antagonists in Neuroscience
Compounds structurallyrelated to N-(2-fluorophenyl)-N-(methylsulfonyl) glycine have been studied extensively in neuroscience, particularly as inhibitors or modulators of neurotransmitter systems. For instance, certain N-substituted glycine derivatives are known to inhibit glycine transporters, which play a significant role in modulating neurotransmission in the central nervous system. These inhibitors have potential therapeutic implications, especially in the treatment of neurological disorders like schizophrenia (Hársing et al., 2003), (Kinney et al., 2003).
Environmental Impact Study
The environmental behavior of compounds structurally similar to N-(2-fluorophenyl)-N-(methylsulfonyl) glycine has also been investigated. A study focusing on the behavior of N-(phenylsulfonyl)-glycine in a municipal sewage treatment plant demonstrated the compound's potential for transformation and degradation in environmental processes. This research is vital for understanding the environmental impact and stability of similar compounds (Krause & Schöler, 2000).
Spectroscopic Analysis
In spectroscopic studies, fluorinated amino acids, akin to N-(2-fluorophenyl)-N-(methylsulfonyl) glycine, have been used to enhance the capabilities of nuclear magnetic resonance (NMR) spectroscopy. The incorporation of fluorinated amino acids into proteins can significantly improve the resolution and information gained from NMR studies, aiding in structural biology and protein engineering (Neerathilingam & Markley, 2010).
Eigenschaften
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-16(14,15)11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTNUHGEHQNAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357190 | |
| Record name | N-(2-Fluorophenyl)-N-(methanesulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid | |
CAS RN |
363162-67-8 | |
| Record name | N-(2-Fluorophenyl)-N-(methanesulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



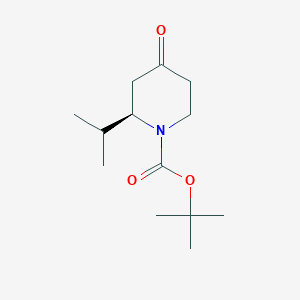
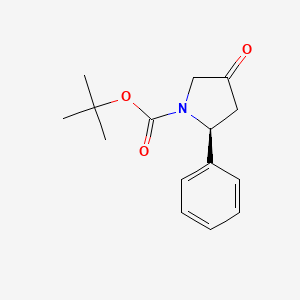
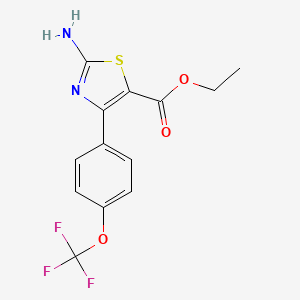
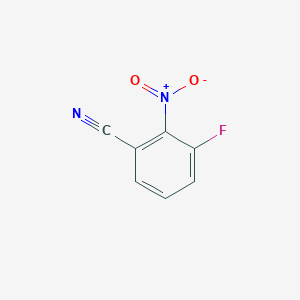


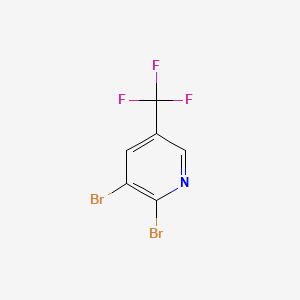
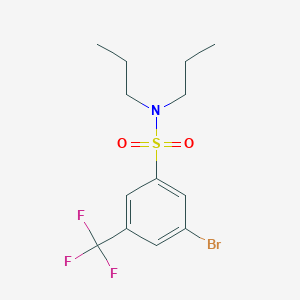
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

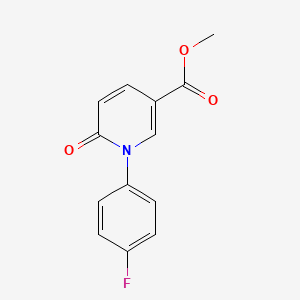
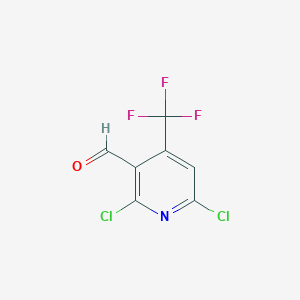
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)
